Product packaging for 5-Nitro-2-(piperidin-3-ylmethoxy)pyridine(Cat. No.:)

5-Nitro-2-(piperidin-3-ylmethoxy)pyridine

Cat. No.: B13751885
M. Wt: 237.25 g/mol
InChI Key: FCSQFWOMDYYMPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-(piperidin-3-ylmethoxy)pyridine is a chemical compound of significant interest in medicinal and organic chemistry research. While specific biological data for this compound is limited in the public domain, its structure, which incorporates both a nitro-pyridine moiety and a piperidine ring, is frequently explored in drug discovery. Piperidine derivatives are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, making them a cornerstone of the pharmaceutical industry . The nitro-aromatic group is a key functional feature in various bioactive molecules and can serve as a synthetic handle for further chemical transformations . Compounds with similar structural motifs, combining substituted pyridines and piperidines, are actively investigated for their potential as inhibitors of biological targets. For instance, research on related molecules has shown promise in developing inhibitors for human Cyclophilin D (CypD), a regulator of mitochondrial function implicated in pathologies like Alzheimer's disease, ischemia-reperfusion injury, and neurodegenerative disorders . Furthermore, such nitro-heterocyclic scaffolds are valuable in the synthesis of more complex molecular architectures, including Schiff bases and other intermediates for coordination chemistry and material science . This compound is provided as a high-purity solid for research and development purposes. It is intended for use in laboratory investigations only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N3O3 B13751885 5-Nitro-2-(piperidin-3-ylmethoxy)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

5-nitro-2-(piperidin-3-ylmethoxy)pyridine

InChI

InChI=1S/C11H15N3O3/c15-14(16)10-3-4-11(13-7-10)17-8-9-2-1-5-12-6-9/h3-4,7,9,12H,1-2,5-6,8H2

InChI Key

FCSQFWOMDYYMPS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)COC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Nitro 2 Piperidin 3 Ylmethoxy Pyridine and Analogues

Strategic Approaches to the Pyridine (B92270) Core Functionalization

The functionalization of the pyridine ring is a critical aspect of the synthesis of 5-Nitro-2-(piperidin-3-ylmethoxy)pyridine. This typically involves the introduction of a nitro group and the installation of the ether linkage at specific positions.

Nitration Strategies for Pyridine Ring Systems

Direct nitration of pyridine is often challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution. youtube.com However, various strategies have been developed to achieve nitration. One common method involves the use of a mixture of nitric acid and sulfuric acid, often at elevated temperatures. youtube.com For instance, the nitration of 2-aminopyridine (B139424) can be achieved by heating with a mixture of concentrated nitric and sulfuric acids to yield 5-nitro-2-aminopyridine. google.com Another approach utilizes nitric acid in trifluoroacetic anhydride, which can provide 3-nitropyridines in moderate to good yields. rsc.org

In some cases, a dearomatization-rearomatization strategy offers a practical method for highly regioselective meta-nitration of pyridines under mild, catalyst-free conditions. acs.org This can be particularly useful for the late-stage nitration of complex pyridine-containing molecules. acs.org For pyridine-2,6-diamines, carrying out the nitration in a mixture of nitric acid and oleum (B3057394) can significantly increase the yield of the dinitrated product compared to using nitric and sulfuric acid. google.com

The synthesis of 1-methyl-3,5-dinitro-2-pyridone from pyridine involves a three-step process: N-methylation, oxidation, and subsequent nitration with fuming nitric acid and sulfuric acid. nih.gov This dinitropyridone can then serve as a versatile intermediate in three-component ring transformations to produce various nitropyridines. nih.gov

Table 1: Nitration Strategies for Pyridine Ring Systems
Starting MaterialReagentsProductKey FeaturesCitation
PyridineNitric acid, Trifluoroacetic anhydride3-NitropyridineProvides 3-nitropyridines in 10-83% yields. rsc.org
Pyridine-2,6-diamineNitric acid, Oleum2,6-Diamino-3,5-dinitropyridineSignificantly higher yield (over 90%) compared to H2SO4. google.com
2-AminopyridineConcentrated HNO3, Concentrated H2SO45-Nitro-2-aminopyridineReaction at 20-60°C in a microreactor. google.com
PyridineDimethyl sulfate, Ferricyanide, Fuming HNO3/H2SO41-Methyl-3,5-dinitro-2-pyridoneThree-step synthesis involving N-methylation, oxidation, and nitration. nih.gov
PyridineDearomatization-rearomatization strategymeta-NitropyridineHighly regioselective, mild, catalyst-free, and suitable for late-stage nitration. acs.org

Nucleophilic Aromatic Substitution (SNAr) Reactions in Pyridine Synthesis

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing substituents onto the pyridine ring, particularly at the 2- and 4-positions. wikipedia.orgnih.gov This reaction is facilitated by the presence of electron-withdrawing groups, such as a nitro group, which activate the ring towards nucleophilic attack. wikipedia.org In the synthesis of this compound, an SNAr reaction is typically employed to form the ether linkage.

A common precursor for this reaction is a 2-halopyridine, such as 2-chloro-5-nitropyridine. The halogen at the 2-position serves as a good leaving group, which is displaced by the incoming nucleophile, in this case, the alkoxide generated from (piperidin-3-yl)methanol. The reaction is generally carried out in the presence of a base to deprotonate the alcohol.

The efficiency of the SNAr reaction can be influenced by several factors, including the nature of the leaving group, the nucleophile, the solvent, and the presence of activating groups on the pyridine ring. nih.gov For instance, the order of halide leaving group ability is typically F > Cl ≈ Br > I in activated aryl halides. nih.gov

Table 2: Key Aspects of SNAr Reactions in Pyridine Synthesis
AspectDescriptionRelevance to SynthesisCitation
MechanismA two-step addition-elimination process involving a Meisenheimer intermediate.Fundamental to understanding reactivity and optimizing reaction conditions. nih.gov
Activating GroupsElectron-withdrawing groups (e.g., NO2) ortho or para to the leaving group enhance the reaction rate.The nitro group at the 5-position activates the 2-position for nucleophilic attack. wikipedia.org
Leaving GroupA good leaving group, such as a halide (Cl, F), is required for the substitution.2-Chloro-5-nitropyridine is a common starting material. mdpi.com
NucleophileThe alkoxide of (piperidin-3-yl)methanol acts as the nucleophile.This step forms the crucial ether linkage.
Reaction ConditionsTypically requires a base to generate the nucleophilic alkoxide and a suitable solvent.Optimization of base and solvent is crucial for high yields.

Construction of the Piperidinylmethoxy Side Chain

Linker Formation via Etherification Reactions

The formation of the ether linkage between the 2-position of the pyridine ring and the (piperidin-3-yl)methanol side chain is a key step. This is typically achieved through a Williamson ether synthesis, which is a type of SNAr reaction in this context. The reaction involves the deprotonation of the hydroxyl group of (piperidin-3-yl)methanol with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group (usually a halide) from the 2-position of the 5-nitropyridine ring.

The choice of base and solvent is important for the success of this reaction. Common bases include sodium hydride, potassium tert-butoxide, and potassium carbonate. The solvent should be able to dissolve the reactants and be inert to the reaction conditions. Dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are often used.

Stereochemical Considerations in Piperidine (B6355638) Ring Integration

The piperidine ring in this compound contains a chiral center at the 3-position. researchgate.net Therefore, stereochemical control during the synthesis is an important consideration, especially if a specific enantiomer is desired for biological activity. wiley-vch.de

The synthesis of enantiomerically pure (piperidin-3-yl)methanol can be achieved through various methods, including the use of chiral starting materials, chiral auxiliaries, or asymmetric synthesis. Once the enantiomerically pure side chain is obtained, it can be coupled with the pyridine core, preserving the stereochemistry at the chiral center.

The conformation of the piperidine ring can also influence the biological activity of the final compound. nih.gov The introduction of bridges or other conformational constraints on the piperidine ring can be used to probe the binding site of the target receptor and potentially enhance affinity and other pharmacological properties. nih.gov

Multi-step Synthetic Pathways and Convergent Synthesis Techniques

For this compound, a convergent approach would involve the separate synthesis of the functionalized pyridine core (e.g., 2-chloro-5-nitropyridine) and the piperidinylmethoxy side chain (e.g., (piperidin-3-yl)methanol). These two fragments would then be coupled in the final step of the synthesis.

Multi-step syntheses can also be carried out using continuous-flow systems, which can offer advantages in terms of reaction control, safety, and scalability. flinders.edu.au

Table 3: Comparison of Synthetic Strategies
StrategyDescriptionAdvantagesDisadvantagesCitation
Linear SynthesisSequential modification of a single starting material.Conceptually straightforward.Overall yield can be low for long sequences. nih.gov
Convergent SynthesisSeparate synthesis of key fragments followed by their coupling.Higher overall yields, allows for parallel synthesis, greater flexibility.Requires more complex planning. organic-chemistry.org
Continuous-Flow SynthesisReactions are carried out in a continuous stream in a reactor.Improved reaction control, safety, and scalability.Requires specialized equipment. flinders.edu.au

Integration of Suzuki Coupling and Other Cross-Coupling Methodologies

The construction of complex molecules like this compound and its analogues often relies on the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for this purpose, offering a robust and versatile method for linking different molecular fragments. libretexts.org These reactions provide a powerful platform for creating substituted pyridine cores, which are central to the target compound and its derivatives.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its boronic acid and ester reagents. nih.gov In the context of synthesizing pyridine-piperidine analogues, this reaction is typically employed to couple a halogenated pyridine (or a pyridine triflate) with an aryl or heteroaryl boronic acid. rsc.org This allows for the introduction of diverse substituents onto the pyridine ring, enabling the creation of extensive chemical libraries for structure-activity relationship (SAR) studies.

A typical Suzuki coupling protocol involves a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent mixture. nih.gov The choice of catalyst system is crucial for achieving high yields and can be tailored to the specific substrates being coupled. For instance, catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and those derived from Pd(OAc)₂ with various phosphine ligands are commonly used. nih.govacs.org The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) complex to the pyridyl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Beyond the Suzuki reaction, other palladium-catalyzed cross-coupling methods such as Stille, Negishi, and Buchwald-Hartwig amination are also highly relevant. libretexts.orgnih.gov The Buchwald-Hartwig amination, for example, is a powerful method for forming C-N bonds, which could be applied to couple the piperidine moiety or other amine-containing fragments to the pyridine core. nih.gov These reactions collectively provide a modular approach to synthesis, allowing for the convergent assembly of complex structures from simpler, readily available building blocks. rsc.org One-pot sequential reactions, combining a Suzuki–Miyaura coupling with a subsequent hydrogenation step, have also been developed to streamline the synthesis of functionalized piperidines from pyridine precursors. nih.gov

Catalyst SystemSubstratesTypical ConditionsApplication ExampleReference
Pd(PPh₃)₄ / K₃PO₄5-Bromo-2-methylpyridin-3-amine + Arylboronic acids1,4-Dioxane/Water, 85-95°CSynthesis of novel biaryl pyridine derivatives. nih.gov
Pd(dppf)Cl₂ / Na₃PO₄Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) + Hetero(aryl) boronic acidsDioxane, 65-100°CFormation of 2-arylpyridines. cdnsciencepub.com
Pd₂(dba)₃ / (Me₃C)₃PAryl chlorides + Arylboronic acids-Broad spectrum Suzuki couplings, even with less reactive aryl chlorides. acs.org
Pd(OAc)₂ / PCy₃Aryl triflates + Arylboronic acids-Selective coupling of aryl triflates. acs.org

Molecular and Electronic Structure Investigations of 5 Nitro 2 Piperidin 3 Ylmethoxy Pyridine

Theoretical Characterization of Molecular Geometry and Conformation

The three-dimensional arrangement of atoms and the rotational flexibility of bonds in 5-Nitro-2-(piperidin-3-ylmethoxy)pyridine define its conformational landscape. Theoretical methods are indispensable for exploring this landscape and identifying the most stable structures.

Density Functional Theory (DFT) is a robust computational method used to predict the geometric and electronic properties of molecules. For a molecule like this compound, which possesses multiple rotatable bonds, DFT calculations can identify various stable conformers and their relative energies. Computational studies on similar piperidine (B6355638) derivatives often employ DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), to optimize molecular geometries and calculate vibrational frequencies. researchgate.netresearchgate.net

The conformational analysis of this compound would focus on the rotation around the C-O and C-C bonds of the methoxy (B1213986) linker and the puckering of the piperidine ring. The piperidine ring typically adopts a chair conformation, which is its most stable form. researchgate.net The orientation of the substituent at the 3-position of the piperidine ring (axial vs. equatorial) leads to different conformers with distinct energy levels. DFT calculations can precisely quantify these energy differences.

Table 1: Theoretical Geometrical Parameters of a Stable Conformer of this compound (Illustrative Data)
ParameterBond/AngleValue
Bond LengthC-N (Pyridine)1.34 Å
N-O (Nitro)1.22 Å
C-O (Ether)1.36 Å
C-C (Piperidine)1.54 Å
Bond AngleC-N-O (Nitro)118.0°
C-O-C (Ether)117.5°
C-N-C (Piperidine)111.0°
Dihedral AngleC-C-O-C180° (trans)

Note: This data is illustrative and based on typical values from DFT calculations on analogous molecules.

The conformation of this compound is also governed by intramolecular interactions. These non-covalent interactions, such as hydrogen bonds and steric repulsions, can be elucidated through computational analysis. For instance, a hydrogen bond could potentially form between the nitrogen atom of the piperidine ring and a hydrogen atom on the pyridine (B92270) ring, or between the oxygen atoms of the nitro group and nearby hydrogen atoms.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide detailed information about these interactions, including their strength and nature. tandfonline.com By analyzing the donor-acceptor interactions between orbitals, NBO analysis can quantify the stabilizing effects of intramolecular hydrogen bonds and other hyperconjugative interactions that influence the molecule's preferred conformation.

Electronic Structure Analysis and Reactivity Prediction

The arrangement of electrons within a molecule dictates its reactivity. Understanding the electronic structure of this compound is key to predicting its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgwikipedia.orgfiveable.me The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. tandfonline.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidine and methoxy groups. The LUMO, conversely, is anticipated to be concentrated on the electron-deficient 5-nitropyridine ring, particularly around the nitro group and the carbon atoms of the pyridine ring. researchgate.net This distribution suggests that the molecule would be susceptible to nucleophilic attack on the pyridine ring and electrophilic attack on the piperidine moiety.

Table 2: Predicted Frontier Molecular Orbital Properties (Illustrative Data)
PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Predicted Nucleophilic SitesPiperidine N, Methoxy O
Predicted Electrophilic SitesPyridine C atoms, Nitro N

Note: This data is illustrative and based on theoretical calculations for similar molecules.

The distribution of electron density within this compound is highly polarized due to the presence of the electron-withdrawing nitro group and the electron-donating piperidinylmethoxy substituent. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map, which highlights regions of negative and positive electrostatic potential.

In an MEP map of this molecule, negative potential (typically colored red) would be expected around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, indicating regions prone to electrophilic attack. Conversely, positive potential (blue) would likely be found around the hydrogen atoms of the piperidine ring, suggesting sites for potential nucleophilic interaction. The analysis of Mulliken or Atomic Polarizability Tensor (APT) charges can provide quantitative values for the partial charges on each atom, further refining the prediction of reactive sites. tandfonline.com

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT calculations are excellent for identifying stable, low-energy conformers, Molecular Dynamics (MD) simulations provide a way to explore the full conformational landscape of a molecule over time. researchgate.net MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the observation of conformational changes and the flexibility of the molecule in different environments (e.g., in a solvent). researchgate.net

In Vitro Biological Interactions and Mechanistic Insights of 5 Nitro 2 Piperidin 3 Ylmethoxy Pyridine Analogues

Enzyme Modulation Studies

The piperidinylmethoxy pyridine (B92270) core structure is a versatile pharmacophore that has been integrated into inhibitors targeting several key enzyme families.

Lysine Specific Demethylase 1 (LSD1) Inhibition Mechanisms by Piperidinylmethoxy Pyridine Derivatives

Derivatives containing the 3-(piperidin-4-ylmethoxy)pyridine (B1265346) moiety have been identified as potent, reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer through the regulation of histone methylation. nih.govtheraindx.com Enzyme kinetics studies have shown that these compounds act as competitive inhibitors against the dimethylated H3K4 peptide substrate of LSD1. nih.gov

X-ray crystallography of the inhibitor 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile in complex with LSD1 has provided detailed mechanistic insights. nih.gov The binding mode reveals that the central pyridine ring of the inhibitor positions itself within the substrate-binding cavity. nih.gov Key interactions that stabilize this binding include:

The piperidine (B6355638) ring , which binds to a negatively charged pocket, forming interactions with the side chains of Asp555 and Asn540. nih.gov

A 4-cyanophenyl group , which extends deep into the substrate-binding cavity, where its cyano group forms a crucial hydrogen bond with Lys661, a residue essential for the demethylation reaction. nih.gov

A 4-methylphenyl group , which occupies a hydrophobic pocket within the catalytic center. nih.gov

This multi-point interaction, stabilized by both polar and nonpolar forces, accounts for the high inhibitory potency of this class of compounds against LSD1. nih.gov

Investigation of Selectivity Profiles Against Related Enzyme Families (e.g., Monoamine Oxidases)

Given that LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidase, it shares mechanistic similarities with monoamine oxidases A and B (MAO-A and MAO-B). nih.gov Consequently, ensuring the selectivity of LSD1 inhibitors is critical. Studies on 3-(piperidin-4-ylmethoxy)pyridine derivatives have demonstrated excellent selectivity for LSD1 over both MAO-A and MAO-B. nih.gov

For instance, representative compounds from this class showed potent LSD1 inhibition with Ki values in the nanomolar range, while exhibiting significantly weaker inhibition of MAO-A and MAO-B, often with IC50 values in the micromolar range. nih.gov This results in high selectivity indices, indicating a strong preference for LSD1. nih.gov The table below summarizes the selectivity profile for several analogues. nih.gov

CompoundLSD1 Ki (μM)MAO-A IC50 (μM)MAO-B IC50 (μM)Selectivity Index (LSD1 vs MAO-A)Selectivity Index (LSD1 vs MAO-B)
5 2.3>100>100>43>43
16 0.078>10012.5>1282160
17 0.029>100>100>3448>3448
22 0.05529.532.5536591

Data sourced from a study on 3-(piperidin-4-ylmethoxy)pyridine containing compounds. nih.gov

Other related heterocyclic structures, such as pyridine-containing thiazolyl hydrazone derivatives, have also been shown to be highly selective MAO-B inhibitors. nih.gov

Kinase Inhibition Potentials and Specificity Profiling (e.g., PIM-1/2 Kinases)

The piperidinylmethoxy pyridine scaffold has also been explored for its potential to inhibit protein kinases, which are crucial regulators of cellular processes. Specifically, this structural motif has been incorporated into the design of inhibitors for the PIM kinase family (PIM-1, PIM-2, and PIM-3), a group of serine/threonine kinases overexpressed in various cancers. google.comgoogleapis.com

While detailed specificity profiling for a 5-nitro substituted analogue is not broadly available, the inclusion of the (piperidin-3-ylmethoxy)pyridine moiety in patented PIM kinase inhibitors demonstrates its relevance in targeting the ATP-binding site of these enzymes. google.com For example, compounds described as PIM kinase inhibitors include structures like 6-(2,6-difluorophenyl)-5-fluoro-N-(4-(piperidin-3-ylmethoxy)pyridin-3-yl)picolinamide. Further research on related scaffolds like thieno[2,3-b]pyridines has shown that kinase inhibition is not always the primary mechanism of action, indicating that the biological activity is highly dependent on the complete molecular structure. rsc.orgnsc.ru

Receptor Ligand Binding Investigations

Beyond enzyme inhibition, piperidine-containing compounds are well-known for their interactions with various receptors, particularly in the central nervous system.

Characterization of Receptor Affinity and Selectivity

Analogues featuring a piperidine ring, a core component of the title compound, have been shown to exhibit high affinity for sigma receptors (σR). A screening of piperidine/piperazine-based compounds identified ligands with high affinity for the sigma-1 receptor (S1R), with Ki values in the low nanomolar range, comparable to the reference ligand haloperidol. nih.gov

For example, the compound 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone demonstrated a Ki of 3.2 nM for S1R. nih.gov Many of these compounds also showed moderate to good selectivity for the S1R subtype over the S2R subtype. nih.gov Functional assays revealed that some of these ligands act as S1R agonists. nih.gov Another study on polyfunctionalized pyridines identified a compound with a benzylpiperidinyl motif that exhibited a Ki of 1.45 nM for the human σ1R, with 290-fold selectivity over the σ2R subtype. nih.gov These findings suggest that the piperidinylmethoxy pyridine scaffold is a promising candidate for developing selective sigma receptor ligands. nih.govnih.gov

Cellular Target Engagement and Pathway Analysis in Research Models (Excluding Clinical Outcomes)

Analogues of 5-Nitro-2-(piperidin-3-ylmethoxy)pyridine have been the subject of various in vitro studies to elucidate their interactions with cellular targets and their influence on biological pathways. These investigations in research models, which deliberately exclude clinical outcomes, provide foundational knowledge on the molecular mechanisms of these compounds.

Research into pyridine derivatives has revealed their capacity to modulate key cellular signaling pathways. For instance, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to arrest cell proliferation in human cancer cell lines, such as MCF-7 and HepG-2, by impacting the p53–p21-driven pathway and elevating levels of Jun N-terminal kinase (JNK). nih.gov In a different context, compounds containing the 3-(piperidin-4-ylmethoxy)pyridine scaffold have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1). nih.govacs.org The inhibition of this enzyme leads to an increase in cellular H3K4 methylation, a critical epigenetic mark involved in gene expression regulation. nih.govacs.org These findings underscore the ability of pyridine-based compounds to interact with specific molecular targets and trigger downstream effects on significant biological pathways.

The anti-proliferative and pro-apoptotic effects of pyridine analogues have been extensively documented in various cancer cell lines. Compounds featuring the 3-(piperidin-4-ylmethoxy)pyridine structure have demonstrated potent inhibition of cell proliferation in several leukemia and solid tumor cell lines, with EC50 values recorded as low as 280 nM, while showing negligible effects on normal cells. nih.govacs.org

Similarly, a study on novel pyridine-2,3-dihydrothiazole hybrids assessed their anti-proliferative activity against MCF-7 (breast cancer), HepG2 (liver cancer), and HEp-2 (larynx cancer) cell lines. nih.gov One promising hybrid, compound 13a , not only showed excellent activity against HepG2 cells but was also found to induce apoptosis and cause cell cycle arrest in the G1 phase. nih.gov Further analysis revealed that this compound increased the levels of the pro-apoptotic protein Bax and caspase-3, while decreasing the level of the anti-apoptotic protein Bcl-2 in HepG2 cells. nih.gov

Another class of related compounds, pyrido[2,3-d]pyrimidine derivatives, also exhibited significant cytotoxicity. nih.gov Specifically, compound 4 from this series showed remarkable activity against MCF-7 cells and was found to be a potent inducer of apoptosis, increasing the total apoptosis in treated cells by over 58-fold compared to control cells. nih.gov This compound also arrested the cell cycle at the G1 phase, further highlighting the potential of this chemical family to interfere with cancer cell division and survival. nih.gov

Table 1: Anti-proliferative Activity of Selected Pyridine Analogues This table is interactive. You can sort and filter the data.

Compound Class Compound Cell Line Activity Metric Value Reference
3-(Piperidin-4-ylmethoxy)pyridine Not specified Leukemia & Solid Tumor Lines EC50 As low as 280 nM nih.govacs.org
Pyridine-Thiourea 1a HEp-2 IC50 7.5 µg/mL nih.gov
Pyridine-Thiazolidin-4-one 8a HEp-2 IC50 5.9 µg/mL nih.gov
Pyridine-2,3-dihydrothiazole 13a HepG2 IC50 9.5 µg/mL nih.gov
Pyrido[2,3-d]pyrimidine 4 MCF-7 IC50 0.57 µM nih.gov
Pyrido[2,3-d]pyrimidine 4 HepG2 IC50 1.13 µM nih.gov
Pyrido[2,3-d]pyrimidine 11 MCF-7 IC50 1.31 µM nih.gov

The pyridine nucleus is a core component of many compounds investigated for their antimicrobial properties. Studies have shown that the presence of a nitro group, such as in the parent compound this compound, can be advantageous for bioactivity. For instance, a series of nicotinic acid benzylidene hydrazide derivatives demonstrated that compounds bearing nitro substituents were the most active against a panel of microorganisms including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. nih.gov

Other research on piperidine derivatives has also confirmed their broad-spectrum antimicrobial potential. academicjournals.org In one study, novel piperidine compounds showed potent inhibitory activity against seven out of ten tested bacteria, including B. cereus, B. subtilis, S. aureus, E. coli, and K. pneumoniae. academicjournals.org The antifungal activity of pyridine-containing compounds has also been noted. Certain derivatives have shown efficacy against fungal strains such as C. albicans, with some exhibiting activity comparable to standard drugs like fluconazole. nih.govnih.gov The structural modifications on the pyridine and piperidine rings significantly influence the spectrum and potency of the antimicrobial and antifungal effects. academicjournals.orgafricaresearchconnects.com

Table 2: Antimicrobial Spectrum of Representative Pyridine Analogues This table is interactive. You can sort and filter the data.

Compound Class Tested Organisms Activity Noted Reference
Nicotinic Acid Benzylidene Hydrazides (Nitro-substituted) S. aureus, B. subtilis, E. coli, C. albicans, A. niger Most active in series nih.gov
Piperidine Derivatives B. cereus, B. subtilis, S. aureus, E. coli, K. pneumoniae, M. luteus, P. aurenginosa Varying degrees of potent inhibition academicjournals.org
Pyridine-Benzothiazole Hybrids S. aureus, B. subtilis, E. coli, P. aeruginosa, A. flavus, C. albicans Poor to fair activity nih.gov
Naphthyridine Derivatives S. aureus, E. coli, A. niger, C. metapsilosis High antimicrobial efficacy mdpi.com

Computational Biology and Molecular Docking in Mechanistic Elucidation

Computational methods are integral to understanding the mechanisms of action for novel compounds at the molecular level. Molecular docking and dynamics simulations provide insights into how ligands like this compound analogues might bind to their protein targets.

Molecular docking studies have been successfully employed to predict the binding modes of various pyridine analogues with their respective biological targets. For example, docking simulations for 3-(piperidin-4-ylmethoxy)pyridine-based LSD1 inhibitors suggested a competitive binding mode against the dimethylated H3K4 substrate. nih.govacs.org Similarly, for a series of pyrido[2,3-d]pyrimidine derivatives, molecular docking was used to elucidate the binding interactions of the most potent compound within the active site of the PIM-1 kinase protein. nih.gov

These computational models can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target's binding pocket. In a study of novel pyridopyrimidine derivatives, docking results revealed significant interactions with the Dopamine D3 receptor (PDB ID: 3PBL). researchgate.net Such predictions are crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.

Beyond static docking poses, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex, assessing its stability and the nature of the interactions over time. nih.gov These simulations can reveal the flexibility of the ligand in the binding site and the conformational changes in the protein upon binding.

For instance, MD simulations performed on novel 4-nitroimidazole (B12731) analogues bound to the Fms-like tyrosine kinase-3 (FLT3) protein helped confirm the stability of the docked complexes. researchgate.net The analysis of the simulation trajectory can identify persistent interactions, such as stable hydrogen bonds and salt bridges, which are crucial for the stability of the complex. nih.gov This type of analysis helps to identify "hotspot" residues—amino acids that contribute most significantly to the binding energy. While specific MD studies on this compound were not identified, the application of this methodology to structurally related heterocyclic compounds demonstrates its power in refining the understanding of ligand-protein recognition and guiding further drug development efforts. nih.govresearchgate.net

Structure Activity Relationship Sar Analysis of 5 Nitro 2 Piperidin 3 Ylmethoxy Pyridine Derivatives

Impact of Pyridine (B92270) Ring Substituents on Biological Activity

Role of the Nitro Group at Position 5

The nitro group (NO₂) at position 5 of the pyridine ring is a strong electron-withdrawing group. This feature is fundamental to the molecule's activity, as it can significantly alter the polarity and electron distribution across the aromatic ring. nih.gov The electron-withdrawing nature of the nitro group deactivates the pyridine ring, which can influence its interaction with nucleophilic sites within biological targets like enzymes or receptors. nih.gov

In various classes of compounds, the position of the nitro group is critical for biological activity. mdpi.com Its presence can enhance interactions with specific protein residues, and its reduction under hypoxic conditions, often found in tumors, can lead to the formation of cytotoxic metabolites, a principle used in designing hypoxia-activated prodrugs. mdpi.com While direct SAR studies on moving the nitro group on this specific scaffold are limited, research on other nitroaromatic compounds shows that its placement dramatically affects efficacy. For instance, in some molecular frameworks, moving the nitro group from a para-like position (such as position 5 in a 2-substituted pyridine) to an ortho or meta position can drastically reduce or alter the biological effect. mdpi.com This suggests the specific location at position 5 is likely optimized for a particular biological target interaction.

Influence of Substitutions at Position 2 and 3

Substitutions on the pyridine ring, particularly at positions adjacent to the nitrogen or the primary side chain, can have profound effects on the molecule's activity.

Position 2: This position is occupied by the piperidinylmethoxy side chain, which is critical for activity (discussed in section 5.2). The linkage at this position is a key structural element.

Position 3: Modifications at position 3 have been explored in analogous pyridine-containing compounds. In studies of similar scaffolds, adding substituents at this position is often disfavored. For example, in a series of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) inhibitors of Lysine Specific Demethylase 1 (LSD1), adding a fluorine atom to the pyridine ring (analogous to position 3 or adjacent positions) resulted in a significant reduction in activity. nih.gov This suggests that the space around this position may be sterically constrained within the binding site of the target protein.

The electronic nature of substituents on the pyridine ring can modulate the pKa of the pyridine nitrogen, influencing its potential to form hydrogen bonds or ionic interactions. Electron-donating groups generally increase the basicity of the pyridine nitrogen, while electron-withdrawing groups decrease it. researchgate.net Such changes can fundamentally alter the binding mode and affinity of the compound.

Significance of the Piperidinylmethoxy Moiety

Conformational Preferences and Stereochemistry of the Piperidine (B6355638) Ring

The piperidine ring is a non-planar, six-membered heterocycle that typically adopts a stable chair conformation to minimize steric strain. ijrst.com In this conformation, substituents can be oriented in either an axial or equatorial position. The piperidine ring in 5-Nitro-2-(piperidin-3-ylmethoxy)pyridine is substituted at the 3-position, which is a chiral center. Therefore, the compound can exist as two enantiomers, (R) and (S).

Modifications to the Methoxy (B1213986) Linker and Their Bioactivity Implications

The methoxy linker (-O-CH₂-) connecting the pyridine and piperidine rings plays a vital role in positioning the two cyclic systems correctly relative to each other. Its length, flexibility, and chemical nature are key determinants of biological activity.

SAR studies on analogous compounds have shown that this linker is highly sensitive to modification. nih.gov Replacing the ether oxygen (-O-) with an amine group (-NH-) in a similar 3-(piperidin-4-ylmethoxy)pyridine series led to a greatly reduced inhibitory activity. nih.gov This indicates that the oxygen atom may be involved in a critical hydrogen bond or that its electronegativity and conformational influence are essential for maintaining the active conformation.

The following table illustrates the impact of linker and piperidine substitution patterns on the activity of analogous LSD1 inhibitors.

Compound IDCore StructureLinkerPiperidine SubstitutionActivity (Ki)
Analog A Pyridine-O-CH₂-4-yl29 nM
Analog B Pyridine-O-CH₂-3-yl (racemic)650 nM
Analog C Pyridine-NH-CH₂-4-yl1200 nM
Analog D Benzene (B151609)-O-CH₂-4-yl4900 nM

Data derived from studies on analogous 3-(piperidin-4-ylmethoxy)pyridine compounds. nih.gov

As shown in the table, changing the piperidine substitution from the 4-position to the 3-position (Analog B) results in a more than 22-fold decrease in potency. nih.gov Replacing the ether linker with an amine (Analog C) or the pyridine core with a benzene ring (Analog D) also dramatically reduces activity, underscoring the specific requirements of the pharmacophore. nih.gov

Rational Design Principles Derived from SAR for Next-Generation Analogues

The SAR findings provide several guiding principles for the rational design of future analogues based on the this compound scaffold. nih.gov

Preservation of the 5-Nitro-Pyridine Core: The 5-nitro group appears essential, likely due to its strong electron-withdrawing properties that modulate the electronics of the pyridine ring for optimal target interaction. Future designs should retain this feature or replace it only with other potent, sterically similar electron-withdrawing groups.

Stereochemical Optimization: Given that the piperidine ring contains a chiral center at the 3-position, the synthesis and evaluation of individual (R) and (S) enantiomers is a critical next step. It is highly probable that one enantiomer will be significantly more potent, allowing for the development of a more specific and potentially safer therapeutic agent.

Constraint of the Linker: The methoxy linker's oxygen atom is crucial. Modifications should be conservative. Introducing conformational rigidity into the linker, for example, by incorporating it into a small ring system, could be explored to lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity.

Piperidine Ring Substitution: While the 3-ylmethoxy linkage is established in this scaffold, exploring small, non-bulky substituents on the piperidine nitrogen could be a viable strategy. These substitutions could be used to fine-tune physicochemical properties such as solubility and cell permeability without disrupting the core binding interactions.

By adhering to these principles, medicinal chemists can systematically design and synthesize next-generation analogues with a higher probability of exhibiting enhanced biological activity. rsc.org

Translational Research Perspectives and Future Directions for 5 Nitro 2 Piperidin 3 Ylmethoxy Pyridine Scaffold

Role as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. nih.gov Such tools are invaluable for target validation and for elucidating complex cellular pathways. The 5-Nitro-2-(piperidin-3-ylmethoxy)pyridine scaffold possesses structural features that suggest its potential utility as a chemical probe.

Compounds with a similar 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core have been successfully developed as potent and selective chemical probes for Lysine Specific Demethylase 1 (LSD1), an important epigenetic regulator and a target in cancer therapy. nih.govacs.org These molecules have enabled detailed investigation of LSD1's role in gene expression and disease progression. nih.gov The this compound scaffold could be systematically evaluated against a panel of enzymes and receptors to identify novel biological targets. The specific arrangement of the piperidine (B6355638) linker, the pyridine (B92270) ring, and the electron-withdrawing nitro group creates a unique pharmacophore that may confer high affinity and selectivity for a particular protein. By serving as a chemical probe, this scaffold could help uncover new biological functions and identify novel therapeutic targets for preclinical investigation.

Potential as a Lead Compound for Pre-clinical Chemical Biology Research

A lead compound is a chemical starting point in the drug discovery process that exhibits promising biological activity but requires extensive modification to become a viable drug candidate. nih.gov The pyridine-piperidine architectural motif has proven to be a successful foundation for generating lead compounds. For instance, a research campaign targeting LSD1 began with a weakly inhibiting compound (Ki = 47.8 μM) and, through systematic structure-activity relationship (SAR) studies, developed it into a highly potent lead compound with a Ki value as low as 29 nM. nih.govnih.gov

This optimization process demonstrates that the piperidinyl-methoxy-pyridine core is a "privileged" scaffold amenable to chemical modifications that can significantly enhance potency and selectivity. The this compound scaffold could similarly serve as a starting point for a preclinical research program. The nitro group offers a handle for chemical modification, as it can be reduced to an amine to allow for a wide array of subsequent chemical reactions. nih.gov The piperidine nitrogen and various positions on both rings also provide opportunities for derivatization to improve target engagement, selectivity, and pharmacokinetic properties. The table below illustrates an example of lead optimization on a related scaffold, highlighting how systematic modifications can lead to significant gains in potency. nih.gov

CompoundR Group ModificationLSD1 Ki (μM)
4 N-H (Initial Hit)47.8
5 N-Benzoyl2.3
16 N-(4-cyanobenzyl)0.034
17 N-(4-cyanophenylsulfonyl)0.029

This interactive table showcases the optimization of a 3-(piperidin-4-ylmethoxy)pyridine scaffold, demonstrating the potential of such cores as lead compounds. Data sourced from Zhou et al. (2016). nih.gov

Advanced Design Strategies for Enhanced Specificity and Potency

To unlock the full potential of the this compound scaffold, advanced computational and chemical design strategies are essential. These methods can guide the rational design of derivatives with improved potency, selectivity, and drug-like properties.

Fragment-Based Approaches in Compound Design

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening libraries of small, low-molecular-weight molecules (fragments). nih.govdrughunter.com This approach often yields hits with high ligand efficiency, providing a more efficient starting point for optimization compared to traditional high-throughput screening. rug.nlastx.com

The this compound scaffold can be conceptually deconstructed into its constituent fragments, such as 5-nitropyridine and 3-(hydroxymethyl)piperidine. These or similar fragments could be identified through biophysical screening methods that detect weak binding to a protein target. drughunter.comrug.nl Once a fragment hit is validated and its binding mode is determined, often through X-ray crystallography, it can be optimized using several strategies: nih.gov

Fragment Growing: Extending the fragment to interact with adjacent pockets on the protein surface to increase affinity.

Fragment Linking: Identifying a second fragment that binds in a nearby pocket and connecting the two with a chemical linker to create a single, more potent molecule.

The inclusion of 3D-rich fragments like piperidines in screening libraries is increasingly recognized as critical for targeting complex protein surfaces that are often considered "undruggable" by flatter, more aromatic molecules. whiterose.ac.ukrsc.org

FBDD StrategyDescriptionApplication to the Scaffold
Deconstruction Breaking down a known active molecule or a conceptual scaffold into its core fragments.This compound is broken into a nitropyridine fragment and a piperidinemethanol fragment.
Screening Identifying fragments that bind to the target protein using sensitive biophysical techniques (e.g., NMR, X-Ray Crystallography).The individual fragments are screened against a target of interest to identify binding interactions.
Optimization Using structural information to "grow" or "link" fragments into a more potent, lead-like molecule.A validated fragment hit (e.g., nitropyridine) is elaborated with substituents or linked to another nearby fragment to improve potency.

This interactive table outlines the key stages of a fragment-based approach as it could be applied to the target scaffold.

De Novo Design and Scaffold Hopping Methodologies

De novo design involves using computational algorithms to design novel molecules that fit the structural and chemical constraints of a target's binding site. nih.gov This approach can generate entirely new chemical entities that are not present in existing compound libraries.

Scaffold hopping is a related computational strategy used to identify isosteric replacements for the core structure of a known active molecule. researchgate.net The goal is to discover new scaffolds that retain the key pharmacophoric features required for biological activity but possess different and potentially superior properties, such as improved metabolic stability, better solubility, or novel intellectual property. nih.gov For example, replacing a metabolically liable phenyl ring with a pyridine ring has been shown to enhance the metabolic stability of drug candidates.

The this compound framework could be used as a replacement scaffold in a scaffold hopping campaign. If a known inhibitor for a target exists, its core could be computationally replaced with this nitro-pyridine-piperidine motif to generate new design ideas. This approach maintains the spatial arrangement of key binding groups while exploring novel chemical space. nih.govdundee.ac.uk

Emerging Research Avenues for Nitro-Pyridine-Piperidine Chemical Space

The nitro-pyridine-piperidine chemical space represents a fertile ground for future drug discovery research. The versatility of the nitropyridine moiety is a key asset; the nitro group can be readily transformed into other functional groups, such as amines, which serve as versatile handles for further chemical elaboration. nih.gov This chemical tractability allows for the creation of diverse libraries of compounds for screening against a wide range of biological targets.

Emerging research avenues for this chemical space include:

Targeting Protein-Protein Interactions (PPIs): The distinct three-dimensional architecture of the piperidine ring makes scaffolds containing it well-suited for designing inhibitors of PPIs, which often involve large, shallow binding surfaces that are difficult to target with traditional small molecules.

Development of Covalent Inhibitors: The pyridine ring can be functionalized with reactive groups (warheads) to enable the development of covalent inhibitors, which can offer enhanced potency and prolonged duration of action.

Kinase Inhibitor Design: The pyridine scaffold is a cornerstone of many approved kinase inhibitors. nih.gov Exploring substitutions on both the pyridine and piperidine rings of the this compound scaffold could lead to the discovery of novel inhibitors for kinases implicated in cancer and inflammatory diseases. nih.govnih.gov

Exploring Diverse Biological Activities: Pyridine and piperidine derivatives have demonstrated a vast range of pharmacological effects, including anticancer, antimicrobial, and antiviral activities. researchgate.netresearchgate.netmdpi.comresearchgate.net Systematic screening of a library based on the nitro-pyridine-piperidine scaffold could uncover unexpected activities in various disease areas.

The continued exploration of this chemical space, guided by advanced design principles, holds significant promise for the discovery of next-generation chemical probes and therapeutic lead compounds.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the piperidinylmethoxy group into 5-nitro-pyridine derivatives?

  • Methodological Answer : The piperidinylmethoxy group can be introduced via nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nitro group at the 5-position, which activates the pyridine ring. Key steps include:

  • Protecting the piperidine amine (e.g., using Boc groups) to prevent side reactions during alkoxylation .
  • Using polar aprotic solvents (e.g., DMF) and bases (e.g., NaOH or K₂CO₃) to deprotonate the hydroxyl group of the piperidinylmethanol intermediate .
  • Purification via column chromatography or recrystallization, with structural validation by 1H^1H-NMR and mass spectrometry .

Q. How is the structural integrity of 5-Nitro-2-(piperidin-3-ylmethoxy)pyridine confirmed post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies proton environments (e.g., aromatic protons at δ 8.5–9.0 ppm, piperidine protons at δ 1.5–3.0 ppm). 13C^{13}C-NMR confirms carbon connectivity .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ peak matching calculated mass) .
  • Elemental Analysis : Ensures >95% purity by matching experimental and theoretical C/H/N/O percentages .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing bulky substituents like piperidinylmethoxy groups?

  • Methodological Answer :

  • Solvent Selection : Use DMF or DMSO to stabilize transition states in SNAr reactions.
  • Temperature Control : Elevated temperatures (60–80°C) accelerate substitution but may require inert atmospheres to prevent decomposition .
  • Base Screening : Stronger bases (e.g., NaH) improve alkoxide nucleophilicity but risk side reactions; weaker bases (e.g., K₂CO₃) balance reactivity and selectivity .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yield .

Q. What experimental approaches resolve contradictory biological activity data in receptor binding assays?

  • Methodological Answer :

  • Purity Validation : Use HPLC to confirm >98% purity, as impurities (e.g., unreacted nitro precursor) may interfere with assays .
  • Assay Reproducibility : Standardize conditions (e.g., buffer pH, incubation time) across replicates. For example, used Tris-HCl buffer (pH 7.4) and 2-hour incubation for α4β2 nicotinic receptor studies .
  • Stereochemical Analysis : Chiral HPLC or X-ray crystallography to rule out enantiomer-specific activity differences .

Q. How is the binding affinity of this compound to nicotinic receptors quantitatively evaluated?

  • Methodological Answer :

  • Radioligand Binding Assays : Compete with 3H^3H-nicotine in rat brain homogenate. Steps include:
  • Centrifugation (20,000 × g, 4°C) to isolate membrane-bound receptors .
  • Saturation binding to determine KdK_d and BmaxB_{max}.
  • Competitive binding with varying compound concentrations to calculate IC50IC_{50} and KiK_i values .

Q. What computational methods predict interactions between this compound and neurological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding poses in α4β2 receptor pockets. Key parameters:
  • Account for nitro group’s electron-withdrawing effects on pyridine ring polarization.
  • Optimize piperidine conformation (chair vs. boat) for hydrogen bonding with Asp-196 .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of binding interactions .

Key Considerations for Data Interpretation

  • Contradictory Reactivity Data : If unexpected byproducts form during synthesis (e.g., demethylation of methoxy groups), use LC-MS to identify intermediates and adjust protecting group strategies .
  • Low Binding Affinity : Modify substituent electronics (e.g., replacing nitro with cyano) or optimize piperidine’s spatial orientation via propargyl or azide "click chemistry" derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.